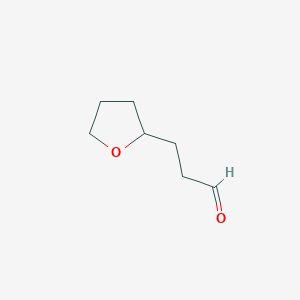

3-(Tetrahydrofuran-2-yl)propanal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

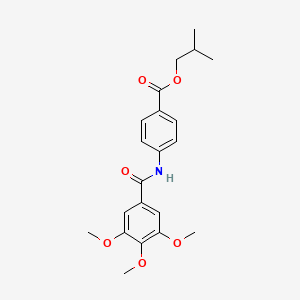

“3-(Tetrahydrofuran-2-yl)propanal” is a chemical compound with the molecular formula C7H12O2 . It has a molecular weight of 128.16900 . The compound is also known by several synonyms, including “3-tetrahydrofuran-2-yl-propionaldehyde” and "2-<3-Oxo-propyl>-tetrahydrofuran" .

Synthesis Analysis

The synthesis of “3-(Tetrahydrofuran-2-yl)propanal” can be achieved through a selectivity-controllable hydrogen transfer reduction of α,β-unsaturated aldehydes . A series of high entropy catalysts containing inexpensive Cu, Co, Al, Ni, and Fe elements were prepared and employed to catalyze the hydrogen transfer reaction of furan-2-acrolein in alcoholic solvents . The catalyst exhibited outstanding performance, with more than 99.9% conversion and 93.3% selectivity to 2-furan propanol .Molecular Structure Analysis

The molecular structure of “3-(Tetrahydrofuran-2-yl)propanal” is represented by the formula C7H12O2 . Unfortunately, the exact structure details such as the boiling point, melting point, and density are not available .Chemical Reactions Analysis

In the presence of the CuCoAlNiFeOx catalyst, the furan ring-hydrogenated products “3-(Tetrahydrofuran-2-yl)propanal” and “3-(Tetrahydrofuran-2-yl)propan-1-ol” are mainly generated . The presence of metal Cu is advantageous for the hydrogenation of the side chain C-C and C-O bonds, while the reduced state Ni is responsible for the hydrogen transfer reduction of the furan ring .Applications De Recherche Scientifique

Adhesive Polymer Development

- 3-(Tetrahydrofuran-2-yl)propanal is utilized in the synthesis of monomers for adhesive polymers. These monomers demonstrate improved hydrolytic stability and possess adhesive properties useful in applications like dental etching without cytotoxic effects (Moszner et al., 2006).

Pharmaceutical Research

- In pharmaceutical research, derivatives of 3-(Tetrahydrofuran-2-yl)propanal, such as N-{(3S,4S)-4-[4-(5-cyano-2-thienyl)phenoxy]tetrahydrofuran-3-yl}propane-2-sulfonamide, have been identified as potent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor potentiators. These compounds are investigated for their potential to attenuate cognitive deficits in patients with schizophrenia (Shaffer et al., 2015).

Synthetic Chemistry

- 3-(Tetrahydrofuran-2-yl)propanal is applied in various synthetic chemistry processes. For example, it is used in the introduction of THF-based acetal protecting groups for alcohols, providing a novel approach to transformations in organic synthesis (Das et al., 2007).

Chemical Compound Synthesis

- This compound plays a role in the synthesis of heterocyclic derivatives, like tetrahydrofuran, dioxolane, and oxazoline derivatives, under oxidative carbonylation conditions. These derivatives are significant in the creation of various chemical structures (Bacchi et al., 2005).

Stereoisomeric Mixture Separation

- It is used in the isolation of biologically active components from stereoisomeric mixtures, such as nafronyl-2-(diethylamino)ethyl 3-(naphthalen-1-yl)-2-((tetrahydrofuran-2-yl)methyl)propanoate. This process involves cross-current crystallization and chiral chromatography for pharmaceutical applications (Kiwala et al., 2016).

Catalysis

- In catalysis, 3-(Tetrahydrofuran-2-yl)propanal derivatives are used in coupling reactions with methyl methacrylate and methacryl amide, catalyzed by Ruthenium complexes. This methodology is applied in the synthesis of pesticide leads (Hirano et al., 2017).

Organic Synthesis

- It serves as a starting material for the preparation of 3-acylfurans, including perilla ketone, a compound with applications in flavor and fragrance industries (Inomata et al., 1979).

Fluorescent Biomarker Development

- Derivatives of 3-(Tetrahydrofuran-2-yl)propanal, synthesized from industrial waste materials, have been explored as fluorescent biomarkers for biodiesel quality control, demonstrating low acute toxicity and potential environmental safety (Pelizaro et al., 2019).

Green Chemistry

- In green chemistry, 3-(Tetrahydrofuran-2-yl)propanal is involved in the synthesis of 2-Methyl-tetrahydrofuran (2-MeTHF), a biomass-derived solvent. This solvent is used in processes involving organometallics, organocatalysis, and biotransformations (Pace et al., 2012).

Biofuel Research

- The compound is also significant in biofuel research, where its derivatives, such as tetrahydrofuran, are considered promising future biofuels. These derivatives play a role as intermediates in the low-temperature oxidation of conventional hydrocarbon fuels (Giri et al., 2017).

Orientations Futures

The future directions in the study of “3-(Tetrahydrofuran-2-yl)propanal” could involve the development of more efficient catalysts for the hydrogen transfer reduction of α,β-unsaturated aldehydes . This could provide an economical and facile approach for the selective reduction of aromatic α,β-unsaturated aldehydes and biomass-derived furanic derivatives .

Propriétés

IUPAC Name |

3-(oxolan-2-yl)propanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-5-1-3-7-4-2-6-9-7/h5,7H,1-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTCUAKDVXMDQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CCC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Tetrahydrofuran-2-yl)propanal | |

CAS RN |

2231-54-1 |

Source

|

| Record name | 3-(oxolan-2-yl)propanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-bromophenyl)methyl]-5-fluoro-3-methylpyridine-2-carboxamide](/img/structure/B2718001.png)

![N-(5-methylisoxazol-3-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2718003.png)

![2-(4-Fluorophenyl)sulfanyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2718005.png)

![N-(2-cyanophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2718009.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide](/img/structure/B2718012.png)

![6-(2-fluorophenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid](/img/structure/B2718013.png)

![N-[2-(phenylformamido)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2718019.png)

![(2Z)-2-cyano-N-methyl-2-[5-methyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B2718021.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2718022.png)